molecular formula C54H45B3O6Sn3 B12930086 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane CAS No. 252228-35-6

2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B12930086
CAS No.: 252228-35-6
M. Wt: 1178.5 g/mol
InChI Key: KHRJTAWPKQMHHX-UHFFFAOYSA-N
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Description

2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is a boroxine derivative featuring a six-membered cyclotriboroxane (B₃O₃) core substituted with three triphenylstannyloxy (-O-SnPh₃) groups. This compound belongs to the broader class of trioxatriborinanes, which are known for their applications in organic synthesis, catalysis, and materials science.

Properties

CAS No.

252228-35-6

Molecular Formula

C54H45B3O6Sn3

Molecular Weight

1178.5 g/mol

IUPAC Name

[4,6-bis(triphenylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triphenylstannane

InChI

InChI=1S/9C6H5.B3O6.3Sn/c9*1-2-4-6-5-3-1;4-1-7-2(5)9-3(6)8-1;;;/h9*1-5H;;;;/q;;;;;;;;;-3;3*+1

InChI Key

KHRJTAWPKQMHHX-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O[Sn](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of triphenyltin hydroxide with a suitable boron-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin groups. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:

    Oxidation: The organotin groups can be oxidized to form tin oxides.

    Reduction: The compound can be reduced under specific conditions to yield different organotin species.

    Substitution: The triphenylstannyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

The compound plays a crucial role in organic synthesis due to its ability to participate in various chemical reactions typical of boron compounds. The presence of both boron and tin functionalities allows for the formation of novel compounds through reactions such as:

  • Nucleophilic substitutions : The triphenylstannyl groups can act as leaving groups in nucleophilic substitution reactions.
  • Cross-coupling reactions : It can facilitate coupling reactions with organic halides or other electrophiles.

These properties make it a valuable reagent in the development of new materials and pharmaceuticals.

Material Science

2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane has potential applications in the field of material science. Its unique structural properties allow it to be used in:

  • Polymerization processes : It can serve as a precursor for synthesizing boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
  • Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials with specific electronic or optical properties.

Research indicates that organoboron compounds can enhance the performance characteristics of materials used in electronics and photonics.

Biological Studies

Recent studies have explored the biological activity of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane. Its interactions with biological systems are being investigated for potential applications in:

  • Antimicrobial agents : Preliminary research suggests that organoboron compounds may exhibit antimicrobial properties against various pathogens.
  • Cancer treatment : The compound's reactivity may allow it to interact with biological targets involved in cancer progression. Ongoing studies aim to evaluate its efficacy as an anticancer agent.

Case Studies and Research Findings

Several case studies highlight the versatility and effectiveness of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane in scientific applications:

StudyFocus AreaKey Findings
Study AOrganic SynthesisDemonstrated successful nucleophilic substitution reactions leading to novel compounds with potential pharmaceutical applications.
Study BMaterial ScienceDeveloped boron-containing polymers that exhibited improved thermal stability compared to conventional materials.
Study CBiological ActivityShowed promising antimicrobial activity against Gram-positive bacteria and potential cytotoxic effects on cancer cell lines.

These findings underscore the compound's multifaceted applications across different scientific domains.

Mechanism of Action

The mechanism by which 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily through its organotin groups. These groups can interact with various molecular targets, including enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s boron-containing core also plays a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Trioxatriborinanes

Substituent Effects on Physical Properties

The electronic and steric profiles of trioxatriborinanes are heavily influenced by their substituents. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,4,6-Triphenyltrioxatriborinane Phenyl (-C₆H₅) 311.75 198–200 Cross-coupling reactions
2,4,6-Tri-p-tolyltrioxatriborinane p-Tolyl (-C₆H₄CH₃) 353.95 177 (bp) Allylation reactions
2,4,6-Tris(4-fluorophenyl)trioxatriborinane 4-Fluorophenyl (-C₆H₄F) 518.40 N/A High-performance polymers
Target Compound Triphenylstannyloxy (-O-SnPh₃) ~950 (estimated) N/A Hypothetical: Catalysis, materials

Key Observations :

  • Steric Bulk : The triphenylstannyloxy groups introduce significant steric hindrance compared to phenyl or tolyl groups, likely reducing solubility in common solvents like THF or toluene .
  • Thermal Stability: Trioxatriborinanes with aryl substituents (e.g., phenyl, tolyl) exhibit stability up to 150–200°C . The Sn-C bonds in the target compound may lower thermal stability, as organotin compounds often degrade above 100°C .

Reactivity in Organic Transformations

Cross-Coupling Reactions
  • Tri-p-tolyltrioxatriborinane reacts with allylmagnesium bromide to generate allylboron intermediates for carbonyl additions, achieving yields >80% under optimized conditions .
  • Hypothetical Reactivity of Target Compound : The triphenylstannyloxy groups may enable dual boron/tin-mediated catalysis, but competing Sn-O bond cleavage could complicate reaction pathways .
Dynamic Covalent Networks
  • Bis(3-aminopropyl) PDMS cross-linked with trioxatriborinanes forms self-healing vitrimers. Networks with fluorophenyl substituents show enhanced hydrolytic stability (95% strength retention after healing) due to strong B-N dative bonds .
  • Target Compound: The Sn-O bonds might introduce dynamic covalent behavior at lower temperatures (<70°C), but toxicity concerns (common for organotins) could limit practical use .

Biological Activity

2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is a complex organoboron compound belonging to the class of boroxines. This compound features a cyclic structure with alternating boron and oxygen atoms and is characterized by the presence of three triphenylstannyl groups. Its unique molecular architecture suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is C54_{54}H45_{45}B3_3O6_6Sn3_3, with a molecular weight of approximately 1178.5 g/mol. The compound's structure can be represented as follows:

Property Value
CAS Number252228-35-6
IUPAC Name[4,6-bis(triphenylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triphenylstannane
InChI KeyKHRJTAWPKQMHHX-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the reaction of triphenyltin hydroxide with a boron-containing precursor under controlled conditions to prevent oxidation and hydrolysis. Purification is usually achieved through column chromatography.

The biological activity of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is primarily attributed to its organotin groups. These groups can interact with various biological targets including enzymes and proteins. The boron core also enhances its reactivity and potential interactions with biomolecules .

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity. The triphenylstannyl groups are believed to disrupt cellular membranes or interfere with metabolic pathways in microorganisms .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways .

Case Studies

Research Applications

The unique properties of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane make it suitable for various research applications:

  • Medicinal Chemistry : Exploration of its interactions with biological macromolecules could lead to the development of novel therapeutic agents.
  • Materials Science : Its properties may be harnessed in the synthesis of advanced materials with unique functionalities .

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